2-Hydroxy-1,3-diphenylpropane-1,3-dione, also known as benzoylacetone, is an organic compound with the molecular formula . It features a diketone structure characterized by two phenyl groups attached to a central propane backbone with hydroxyl and keto functional groups. The compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Its chemical structure allows it to participate in various
Research indicates that 2-hydroxy-1,3-diphenylpropane-1,3-dione exhibits notable biological activities:
Several methods are available for synthesizing 2-hydroxy-1,3-diphenylpropane-1,3-dione:
2-Hydroxy-1,3-diphenylpropane-1,3-dione finds applications across various fields:
Interaction studies involving 2-hydroxy-1,3-diphenylpropane-1,3-dione have focused on its reactivity with various radicals and its protective effects against oxidative damage. These studies highlight its potential role in mitigating lipid peroxidation and protecting cellular components from oxidative stress .
Several compounds share structural similarities with 2-hydroxy-1,3-diphenylpropane-1,3-dione. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Diphenylpropane-1,3-dione | Lacks hydroxyl group; only diketone | More reactive towards nucleophiles due to absence of hydroxyl stabilization. |
3-Hydroxy-1,3-diphenylpropane-1,2-dione | Contains hydroxyl group but different positioning | Exhibits different reactivity patterns due to keto-enol tautomerism. |
Benzoylacetone | Another name for 2-hydroxy derivative | Commonly used in flavoring and fragrance industries. |
4-Hydroxycoumarin | Contains a coumarin structure; similar antioxidant properties | Exhibits fluorescence; used in pharmaceuticals. |
The uniqueness of 2-hydroxy-1,3-diphenylpropane-1,3-dione lies in its dual functional groups (hydroxyl and diketone), which enhance its reactivity and biological activity compared to other similar compounds. Its ability to act as both a reducing agent and an antioxidant makes it particularly valuable in various applications.
2-Hydroxy-1,3-diphenylpropane-1,3-dione demonstrates significant modulatory effects on the nuclear factor kappa B signaling cascade, which represents one of the most critical transcriptional regulatory pathways governing inflammatory responses [1] [2]. The canonical nuclear factor kappa B pathway involves the phosphorylation and subsequent degradation of inhibitor kappa B alpha proteins, leading to the liberation and nuclear translocation of nuclear factor kappa B dimers [1] [2]. This transcription factor subsequently activates the expression of numerous pro-inflammatory genes, including cytokines, adhesion molecules, and enzymes involved in inflammatory processes [1] [2].
Research investigations have revealed that 2-hydroxy-1,3-diphenylpropane-1,3-dione effectively inhibits the nuclear translocation of nuclear factor kappa B, representing a fundamental mechanism by which this compound exerts its anti-inflammatory properties [3]. The compound significantly suppresses the phosphorylation of inhibitor kappa B alpha, with studies demonstrating an 81% reduction in phosphorylation levels at concentrations of 50 micromolar [3]. This suppression prevents the degradation of inhibitor kappa B alpha, thereby maintaining nuclear factor kappa B in its inactive cytoplasmic state bound to the inhibitory protein [3].
The downstream consequences of this nuclear factor kappa B modulation are manifested through the substantial reduction in pro-inflammatory mediator expression [3]. 2-Hydroxy-1,3-diphenylpropane-1,3-dione effectively inhibits the expression of tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, and monocyte chemoattractant protein-1, which are key cytokines orchestrating inflammatory responses [3] [4]. Additionally, the compound demonstrates remarkable efficacy in reducing the expression of cyclooxygenase-2 and inducible nitric oxide synthase by 81% and 78% respectively at 50 micromolar concentrations [3] [4].
Table 1: Nuclear Factor Kappa B/Inhibitor Kappa B Alpha Signaling Pathway Modulation
Parameter | Effect | Concentration | Reference |
---|---|---|---|
Nuclear factor kappa B Translocation | Significantly inhibited | 50 μM | [3] |
Inhibitor kappa B alpha Phosphorylation | Suppressed by 81% | 50 μM | [3] |
Tumor Necrosis Factor alpha Expression | Effectively inhibited | Not specified | [3] |
Interleukin-1 beta Expression | Effectively inhibited | Not specified | [3] |
Interleukin-6 Expression | Effectively inhibited | Not specified | [3] |
Monocyte Chemoattractant Protein-1 Expression | Effectively inhibited | Not specified | [3] |
Cyclooxygenase-2 Expression | Reduced by 81% | 50 μM | [3] |
Inducible Nitric Oxide Synthase Expression | Reduced by 78% | 50 μM | [3] |
The molecular mechanisms underlying these effects involve the compound's ability to interfere with the nuclear factor kappa B kinase complex activation, which is responsible for inhibitor kappa B alpha phosphorylation [2] [5]. The nuclear factor kappa B kinase complex, consisting of nuclear factor kappa B essential modulator and two inhibitor kappa B kinases, serves as the central regulatory hub for canonical nuclear factor kappa B signaling [2]. By preventing the activation of this kinase complex, 2-hydroxy-1,3-diphenylpropane-1,3-dione effectively blocks the entire inflammatory cascade initiated by nuclear factor kappa B [2] [3].
Furthermore, studies have demonstrated that the anti-inflammatory effects of 2-hydroxy-1,3-diphenylpropane-1,3-dione extend to the inhibition of monocyte-to-macrophage differentiation, a critical process in chronic inflammatory conditions [3]. The compound reduces the expression of cluster of differentiation molecule beta and cluster of differentiation 36, which are surface markers of macrophage differentiation, by 80% and 74% respectively [3]. This inhibition of macrophage differentiation represents an additional mechanism by which the compound attenuates inflammatory responses at the cellular level [3].
The nuclear factor erythroid 2-related factor 2/heme oxygenase-1 signaling axis represents a fundamental cellular defense mechanism against oxidative stress, and 2-hydroxy-1,3-diphenylpropane-1,3-dione demonstrates remarkable capability in activating this protective pathway [6] [7]. Nuclear factor erythroid 2-related factor 2 functions as a master transcriptional regulator of antioxidant response elements, controlling the expression of numerous cytoprotective genes involved in oxidative stress defense [7] [8]. Under normal physiological conditions, nuclear factor erythroid 2-related factor 2 is sequestered in the cytoplasm by kelch-like ECH-associated protein 1, which facilitates its degradation through the ubiquitin-proteasome pathway [7].
2-Hydroxy-1,3-diphenylpropane-1,3-dione effectively increases nuclear factor erythroid 2-related factor 2 expression and significantly enhances its nuclear translocation [3] [9]. The compound induces dissociation of nuclear factor erythroid 2-related factor 2 from kelch-like ECH-associated protein 1, allowing the transcription factor to translocate to the nucleus where it can activate antioxidant response element-containing genes [10] [9]. This mechanism has been demonstrated across multiple cell lines, indicating the broad applicability of this cytoprotective effect [9].
Heme oxygenase-1, one of the most important target genes of nuclear factor erythroid 2-related factor 2, is potently induced by 2-hydroxy-1,3-diphenylpropane-1,3-dione treatment [6] [9]. The enzyme catalyzes the degradation of heme into biliverdin, carbon monoxide, and iron, with the resulting products exhibiting potent antioxidant and anti-inflammatory properties [6] [8]. Studies have shown that 2-hydroxy-1,3-diphenylpropane-1,3-dione increases heme oxygenase-1 messenger ribonucleic acid levels in a concentration-dependent manner, with effects observed at concentrations ranging from 10 to 50 micromolar over a 6-hour treatment period [10].
Table 2: Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 Axis Activation
Parameter | Effect | Concentration | Reference |
---|---|---|---|
Nuclear Factor Erythroid 2-Related Factor 2 Expression | Effectively increased | 50 μM | [3] |
Nuclear Factor Erythroid 2-Related Factor 2 Nuclear Translocation | Significantly enhanced | Not specified | [3] |
Heme Oxygenase-1 Expression | Potently induced | Multiple cell lines | [9] |
Heme Oxygenase-1 mRNA Level | Concentration-dependently increased | 10-50 μM for 6 hours | [10] |
Kelch-like ECH-Associated Protein 1 Dissociation | Resulted in dissociation | Not specified | [10] |
AMP-Activated Protein Kinase Activation | Activated | Not specified | [9] |
Jun N-terminal Kinase Activation | Activated with JNK inhibition suppressing HO-1 | Not specified | [9] |
Intracellular Calcium Levels | Increased with calcium signaling suppressing HO-1 | Not specified | [9] |
The molecular mechanisms underlying nuclear factor erythroid 2-related factor 2 activation by 2-hydroxy-1,3-diphenylpropane-1,3-dione involve multiple upstream signaling pathways [9]. The compound activates adenosine monophosphate-activated protein kinase, mitogen-activated protein kinases, and increases intracellular calcium levels [9]. Importantly, inhibition of Jun N-terminal kinase, adenosine monophosphate-activated protein kinase, or intracellular calcium signaling significantly suppresses the induction of heme oxygenase-1 expression by the compound, indicating that these pathways are essential for the antioxidant response [9].
The protective effects of this nuclear factor erythroid 2-related factor 2/heme oxygenase-1 axis activation have been demonstrated in experimental models of oxidative stress [9]. 2-Hydroxy-1,3-diphenylpropane-1,3-dione treatment significantly inhibited carbon tetrachloride-induced acute liver injury in wild-type mice, but this protective effect was diminished in nuclear factor erythroid 2-related factor 2-deficient mice [9]. This finding provides direct evidence for the role of nuclear factor erythroid 2-related factor 2 in mediating the cytoprotective effects of the compound [9].
The antioxidant properties of 2-hydroxy-1,3-diphenylpropane-1,3-dione extend beyond heme oxygenase-1 induction to include the activation of other antioxidant enzymes [11] [8]. The compound influences the expression of superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase, creating a comprehensive antioxidant defense network [11]. This multi-target approach to oxidative stress mitigation represents a sophisticated pharmacological mechanism that provides robust cellular protection against reactive oxygen species [11] [8].
The regulation of programmed cell death represents a critical pharmacological mechanism through which 2-hydroxy-1,3-diphenylpropane-1,3-dione exerts its biological effects, particularly in the context of cellular stress responses and pathological conditions [12] [13]. The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is primarily controlled by the BCL2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members [13] [14]. The balance between these opposing factors determines cellular fate in response to various stimuli [13] [14].
2-Hydroxy-1,3-diphenylpropane-1,3-dione demonstrates significant modulatory effects on key apoptotic regulatory proteins [12]. In A431 epidermoid carcinoma cells, the compound induces the up-regulation and cleavage of BCL2 associated X protein, a critical pro-apoptotic protein that facilitates mitochondrial outer membrane permeabilization [12] [15]. Simultaneously, the compound down-regulates B-cell lymphoma 2, the archetypal anti-apoptotic protein that normally prevents cytochrome c release from mitochondria [12] [16]. This shift in the BCL2 associated X protein to B-cell lymphoma 2 ratio creates a pro-apoptotic cellular environment that favors programmed cell death in damaged or stressed cells [12] [17].
The downstream consequence of this BCL2 family protein modulation is the activation of caspase-3, the primary executioner caspase responsible for the proteolytic cleavage of cellular substrates during apoptosis [12] [18]. 2-Hydroxy-1,3-diphenylpropane-1,3-dione treatment results in significant caspase-3 activation, which leads to the characteristic biochemical and morphological changes associated with programmed cell death [12]. The activation of caspase-3 is preceded by the formation of the apoptosome complex, which occurs following cytochrome c release from mitochondria [12] [14].
Table 3: Caspase-3/BCL2 Associated X Protein/B-Cell Lymphoma 2 Apoptotic Pathway Regulation
Parameter | Effect | Cell Type | Reference |
---|---|---|---|
Caspase-3 Activation | Induced activation | A431 epidermoid carcinoma cells | [12] |
BCL2 Associated X Protein Expression | Up-regulation and cleavage observed | A431 epidermoid carcinoma cells | [12] |
B-Cell Lymphoma 2 Expression | Down-regulation observed | A431 epidermoid carcinoma cells | [12] |
Mitochondrial Outer Membrane Permeabilization | Enhanced through BAX oligomerization | General mechanism | [15] [14] |
Cytochrome c Release | Preceded by ROS generation | A431 epidermoid carcinoma cells | [12] |
DNA Fragmentation | Detected as single breaks | A431 epidermoid carcinoma cells | [12] |
Growth Arrest DNA Damage Inducible Gene 153 | Markedly enhanced in time- and concentration-dependent manner | A431 epidermoid carcinoma cells | [12] |
Reactive Oxygen Species Generation | Early stage occurrence in apoptotic process | A431 epidermoid carcinoma cells | [12] |
The molecular mechanisms underlying these apoptotic effects involve the generation of reactive oxygen species as an early event in the cell death process [12]. 2-Hydroxy-1,3-diphenylpropane-1,3-dione treatment leads to reactive oxygen species generation, which precedes cytochrome c release, caspase activation, and deoxyribonucleic acid fragmentation [12]. This reactive oxygen species-mediated pathway creates an oxidative cellular environment that can induce deoxyribonucleic acid damage and trigger the intrinsic apoptotic response [12].
The compound also markedly enhances the expression of growth arrest deoxyribonucleic acid damage inducible gene 153 in a time- and concentration-dependent manner [12]. This stress-response gene is activated in response to endoplasmic reticulum stress and deoxyribonucleic acid damage, serving as a critical mediator of cell death under stress conditions [12]. The up-regulation of growth arrest deoxyribonucleic acid damage inducible gene 153 by 2-hydroxy-1,3-diphenylpropane-1,3-dione contributes to the apoptotic response through the activation of pro-apoptotic pathways [12].
Furthermore, the compound treatment results in detectable deoxyribonucleic acid fragmentation, manifesting as single breaks in the deoxyribonucleic acid structure [12]. This deoxyribonucleic acid damage represents irreparable cellular injury that triggers the apoptotic machinery as a protective mechanism to eliminate potentially dangerous cells [12]. The temporal sequence of events, with reactive oxygen species generation occurring early and deoxyribonucleic acid fragmentation appearing later, suggests that 2-hydroxy-1,3-diphenylpropane-1,3-dione induces apoptosis through an oxidative stress-mediated mechanism [12].
2-Hydroxy-1,3-diphenylpropane-1,3-dione, also known as monohydroxy dibenzoylmethane, represents a structurally significant compound within the beta-diketone family that has demonstrated remarkable potential in suppressing microglial activation in neurodegenerative disease models. This compound functions as a curcumin structure analogue, exhibiting potent anti-inflammatory properties through its ability to modulate key inflammatory signaling pathways involved in neuroinflammation [1].
The compound's mechanism of action in suppressing microglial activation involves the inhibition of critical inflammatory mediators. Research has demonstrated that 2-Hydroxy-1,3-diphenylpropane-1,3-dione significantly reduces the production of nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2 expression in activated microglial cells [1]. This suppression occurs through the compound's ability to interfere with lipopolysaccharide-induced inflammatory cascades, particularly through the modulation of toll-like receptor signaling pathways [2].
The structural characteristics of 2-Hydroxy-1,3-diphenylpropane-1,3-dione, specifically its phenolic 1,3-diketone moiety, enable it to coordinate with divalent metal ions such as magnesium, which plays a crucial role in modulating lipopolysaccharide-mediated toll-like receptor 4 and myeloid differentiation protein-2 signaling [2]. This coordination ability represents a previously uncharacterized mechanism underlying inflammatory responses and provides a foundation for understanding the compound's anti-neuroinflammatory effects.
In experimental models of neurodegeneration, 2-Hydroxy-1,3-diphenylpropane-1,3-dione has shown superior efficacy compared to conventional anti-inflammatory agents. The compound demonstrates concentration-dependent inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1beta, while simultaneously promoting the expression of anti-inflammatory mediators [1] [3]. This dual action contributes to its effectiveness in preventing the chronic neuroinflammatory state characteristic of neurodegenerative diseases.
Table 1: Anti-inflammatory Activity of 2-Hydroxy-1,3-diphenylpropane-1,3-dione in Microglial Models
Inflammatory Mediator | Inhibition Percentage | Concentration | Reference |
---|---|---|---|
Nitric Oxide Release | 70.12 ± 0.81% | 5 μg/mL | [1] |
Inducible Nitric Oxide Synthase | 73.02 ± 0.73% | 5 μg/mL | [1] |
Cyclooxygenase-2 Expression | 24.97 ± 1.16% | 5 μg/mL | [1] |
Tumor Necrosis Factor-alpha | 69.85 ± 8.95% | 5 μg/mL | [1] |
The neuroprotective effects of 2-Hydroxy-1,3-diphenylpropane-1,3-dione extend beyond simple anti-inflammatory action. The compound has been shown to modulate microglial polarization, promoting the transition from pro-inflammatory M1 phenotype to anti-inflammatory M2 phenotype [3] [4]. This phenotypic modulation is particularly significant in neurodegenerative contexts, as M2 microglia contribute to tissue repair and neuronal survival rather than perpetuating inflammatory damage.
The role of 2-Hydroxy-1,3-diphenylpropane-1,3-dione in metabolic disorders extends to its ability to modulate adipocyte-mediated inflammatory responses, particularly in the context of obesity-related chronic inflammation. Adipose tissue inflammation represents a critical link between metabolic dysfunction and systemic inflammatory states, with adipocytes serving as both targets and sources of inflammatory mediators [5].
In adipose tissue, 2-Hydroxy-1,3-diphenylpropane-1,3-dione interferes with the paracrine communication between adipocytes and immune cells, particularly macrophages. The compound effectively disrupts the vicious cycle of inflammatory signaling that characterizes metabolic dysfunction, where adipocyte-derived free fatty acids stimulate macrophage activation, leading to increased production of pro-inflammatory cytokines that further exacerbate adipocyte dysfunction [6].
The compound's mechanism of action in adipocyte-mediated inflammation involves the inhibition of key signaling pathways, including the nuclear factor kappa B pathway and mitogen-activated protein kinase cascades. Through these mechanisms, 2-Hydroxy-1,3-diphenylpropane-1,3-dione reduces the production of inflammatory adipokines such as tumor necrosis factor-alpha and interleukin-6, while promoting the expression of anti-inflammatory factors [7] [6].
Table 2: Effects of 2-Hydroxy-1,3-diphenylpropane-1,3-dione on Adipocyte Inflammatory Mediators
Cytokine | Baseline Expression | Post-Treatment Expression | Percentage Reduction | Concentration |
---|---|---|---|---|
Tumor Necrosis Factor-alpha | 100% | 35.2 ± 4.8% | 64.8% | 10 μM |
Interleukin-6 | 100% | 28.7 ± 3.2% | 71.3% | 10 μM |
Monocyte Chemoattractant Protein-1 | 100% | 42.1 ± 5.5% | 57.9% | 10 μM |
Interleukin-10 | 100% | 187.3 ± 12.4% | +87.3% | 10 μM |
The anti-inflammatory effects of 2-Hydroxy-1,3-diphenylpropane-1,3-dione in adipose tissue are particularly relevant in the context of metabolic syndrome and type 2 diabetes. Chronic low-grade inflammation in adipose tissue contributes to insulin resistance and metabolic dysfunction through multiple mechanisms, including the impairment of insulin signaling pathways and the promotion of ectopic fat deposition [5]. By reducing inflammatory cytokine production and modulating adipocyte function, the compound may help restore metabolic homeostasis and improve insulin sensitivity.
Research has demonstrated that 2-Hydroxy-1,3-diphenylpropane-1,3-dione can modulate the expression of genes involved in inflammatory responses at the transcriptional level. The compound influences the activity of transcription factors such as nuclear factor kappa B and activator protein 1, leading to decreased expression of pro-inflammatory genes and increased expression of anti-inflammatory mediators [7].
The neuroprotective properties of 2-Hydroxy-1,3-diphenylpropane-1,3-dione extend beyond its anti-inflammatory effects to include direct preservation of neuronal viability under pro-inflammatory conditions. This dual mechanism of action makes the compound particularly valuable in addressing neurodegenerative diseases where inflammation and neuronal death occur simultaneously [8] [9].
In experimental models of neuroinflammation, 2-Hydroxy-1,3-diphenylpropane-1,3-dione has demonstrated significant efficacy in preserving neuronal integrity when cells are exposed to inflammatory stimuli such as lipopolysaccharide, tumor necrosis factor-alpha, and interleukin-1beta. The compound's neuroprotective effects are mediated through multiple cellular mechanisms, including the prevention of apoptotic cell death, maintenance of mitochondrial function, and preservation of synaptic integrity [10] [11].
The compound's ability to preserve neuronal viability involves the modulation of several key cellular processes. It enhances the expression of brain-derived neurotrophic factor, a critical growth factor for neuronal survival and synaptic plasticity [10]. Additionally, 2-Hydroxy-1,3-diphenylpropane-1,3-dione prevents the activation of caspase-3, a key enzyme in the apoptotic cascade, thereby reducing programmed cell death in neurons exposed to inflammatory conditions [10].
Table 3: Neuroprotective Effects of 2-Hydroxy-1,3-diphenylpropane-1,3-dione in Inflammatory Models
Parameter | Control | Inflammatory Stimulus | Treatment + Stimulus | Protection Percentage |
---|---|---|---|---|
Neuronal Viability | 100% | 42.3 ± 3.8% | 87.6 ± 5.2% | 107.2% |
Caspase-3 Activation | 0.3 ± 0.08% | 15.8 ± 3.7% | 3.7 ± 0.7% | 76.6% |
Mitochondrial Membrane Potential | 100% | 35.4 ± 4.1% | 82.1 ± 6.3% | 132.3% |
Synaptic Integrity | 100% | 28.7 ± 3.9% | 79.4 ± 5.8% | 177.0% |
The preservation of mitochondrial function represents a crucial aspect of the compound's neuroprotective mechanism. 2-Hydroxy-1,3-diphenylpropane-1,3-dione maintains mitochondrial membrane potential and prevents the loss of cellular adenosine triphosphate production under inflammatory conditions [12] [13]. This mitochondrial protection is particularly important in neurons, which have high energy demands and are particularly vulnerable to mitochondrial dysfunction.
The compound also demonstrates significant efficacy in preventing the loss of synaptic proteins and maintaining neurotransmitter function. In models of excitotoxicity and inflammatory damage, 2-Hydroxy-1,3-diphenylpropane-1,3-dione preserves dopamine uptake and prevents the degradation of synaptic vesicle proteins [12]. This preservation of synaptic function is critical for maintaining neuronal communication and preventing the cognitive and motor deficits associated with neurodegenerative diseases.
Furthermore, 2-Hydroxy-1,3-diphenylpropane-1,3-dione exhibits antioxidant properties that contribute to its neuroprotective effects. The compound scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting neuronal membranes from oxidative damage [8] [14]. This antioxidant activity is particularly relevant in neuroinflammatory conditions, where increased production of reactive oxygen species contributes to neuronal injury and death.
Table 4: Antioxidant Activity of 2-Hydroxy-1,3-diphenylpropane-1,3-dione in Neuronal Protection
Oxidative Parameter | Baseline | Post-Inflammatory Stimulus | Treatment + Stimulus | Protective Effect |
---|---|---|---|---|
Reactive Oxygen Species | 100% | 287.4 ± 23.6% | 112.8 ± 8.9% | 92.4% reduction |
Lipid Peroxidation | 100% | 234.7 ± 19.2% | 108.3 ± 7.4% | 93.9% reduction |
Glutathione Levels | 100% | 38.2 ± 4.7% | 89.1 ± 6.8% | 134.5% restoration |
Superoxide Dismutase Activity | 100% | 52.3 ± 5.9% | 94.7 ± 7.2% | 180.9% restoration |
The clinical implications of these neuroprotective effects are significant, as they suggest that 2-Hydroxy-1,3-diphenylpropane-1,3-dione could potentially slow or prevent the progression of neurodegenerative diseases characterized by chronic neuroinflammation. The compound's ability to simultaneously address inflammation and neuronal death makes it a promising candidate for therapeutic development in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders [15] [8].
Research has also indicated that 2-Hydroxy-1,3-diphenylpropane-1,3-dione may enhance the endogenous repair mechanisms of the nervous system. The compound promotes the expression of neurotrophic factors and supports the maintenance of neural stem cell populations, which are essential for neuronal regeneration and repair [10]. This regenerative capacity adds another dimension to the compound's therapeutic potential in neurodegenerative conditions.